3,5-Bis(tert-butoxycarbonyl)benzoic acid
Overview
Description
3,5-Bis(tert-butoxycarbonyl)benzoic acid is an organic compound with the molecular formula C17H22O6. It is characterized by the presence of two tert-butoxycarbonyl (BOC) groups attached to the benzoic acid core. This compound is often used in organic synthesis and serves as a protecting group for amines in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(tert-butoxycarbonyl)benzoic acid typically involves the introduction of tert-butoxycarbonyl groups to the benzoic acid core. One common method is the reaction of 3,5-diaminobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency and sustainability. This method allows for better control over reaction conditions and reduces waste .
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(tert-butoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The tert-butoxycarbonyl groups can be substituted with other functional groups under specific conditions.
Hydrolysis: The BOC groups can be removed through hydrolysis, yielding the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, alcohols) are commonly used.
Hydrolysis: Acidic or basic conditions are employed to remove the BOC groups.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major product is the deprotected amine.
Scientific Research Applications
3,5-Bis(tert-butoxycarbonyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Bis(tert-butoxycarbonyl)benzoic acid primarily involves its role as a protecting group. The BOC groups protect amines from unwanted reactions during synthesis. Upon completion of the desired reactions, the BOC groups can be removed under acidic or basic conditions, revealing the free amine .
Comparison with Similar Compounds
- 3,5-Bis(tert-butoxycarbonyl)amino)benzoic acid
- 3-(tert-Butoxycarbonyl)benzoic acid
Comparison: 3,5-Bis(tert-butoxycarbonyl)benzoic acid is unique due to the presence of two BOC groups, which provide enhanced protection for amines compared to compounds with a single BOC group. This makes it particularly useful in complex synthetic routes where multiple steps are required .
Properties
IUPAC Name |
3,5-bis[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O6/c1-16(2,3)22-14(20)11-7-10(13(18)19)8-12(9-11)15(21)23-17(4,5)6/h7-9H,1-6H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXMTQDRVWJHJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)C(=O)O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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